molecular formula C11H18N2 B11821344 2-N-(2-phenylethyl)propane-1,2-diamine

2-N-(2-phenylethyl)propane-1,2-diamine

Cat. No.: B11821344
M. Wt: 178.27 g/mol
InChI Key: JKRLDNPTLLLNFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-N-(2-phenylethyl)propane-1,2-diamine is an organic compound that belongs to the class of diamines Diamines are characterized by the presence of two amino groups attached to a carbon skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-N-(2-phenylethyl)propane-1,2-diamine typically involves the reaction of 1,2-dichloropropane with phenylethylamine. The reaction is carried out in the presence of a catalyst, such as Al2O3 or crystalline aluminosilicate, under high-pressure conditions (8-12 MPa) and elevated temperatures (160-180°C). Liquid ammonia is used as the solvent, and the reaction is maintained for 4-5 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous monitoring of reaction conditions to ensure complete conversion of reactants. The final product is purified through rectification to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

2-N-(2-phenylethyl)propane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-N-(2-phenylethyl)propane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N-(2-phenylethyl)propane-1,2-diamine is unique due to the presence of the phenylethyl group, which imparts specific steric and electronic properties. This makes it a valuable compound for the synthesis of chiral ligands and catalysts, as well as for its potential biological activities .

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

2-N-(2-phenylethyl)propane-1,2-diamine

InChI

InChI=1S/C11H18N2/c1-10(9-12)13-8-7-11-5-3-2-4-6-11/h2-6,10,13H,7-9,12H2,1H3

InChI Key

JKRLDNPTLLLNFZ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)NCCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.